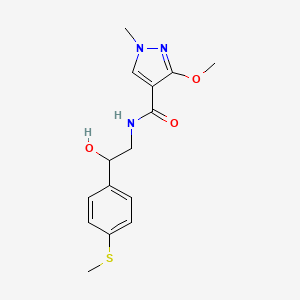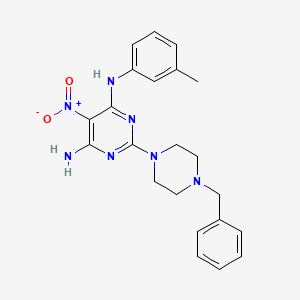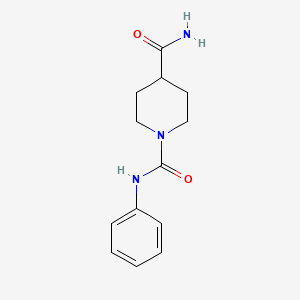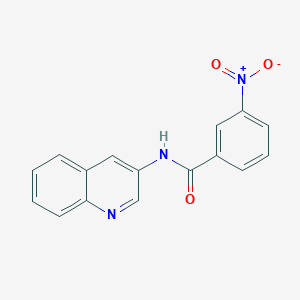
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest within the realms of organic chemistry and pharmaceutical research
Synthetic Routes and Reaction Conditions:
Starting Materials: Synthesis begins with commercially available precursors like 4-(methylthio)benzaldehyde and 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid.
Key Reactions:
Aldol Condensation: Combining 4-(methylthio)benzaldehyde with an appropriate amine.
Reduction: Reduction of intermediate Schiff base to yield a secondary amine.
Esterification: Coupling with 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid under esterification conditions.
Reaction Conditions: Typical conditions might involve the use of mild reducing agents, catalytic acids, and controlled temperatures to optimize yields.
Industrial Production Methods: Industrial synthesis likely involves scalable procedures with an emphasis on high efficiency, yield, and purity. Catalysts and solvents used in industrial settings are often chosen for their cost-effectiveness and environmental compatibility.
Types of Reactions it Undergoes:
Oxidation: Can undergo oxidation, particularly targeting the methylthio group to yield sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to yield amine derivatives.
Substitution: The methoxy and hydroxyl groups are potential sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents for substitutions.
Major Products Formed:
Sulfoxides and Sulfones: Products of oxidation.
Amines: Products of reduction.
Substituted Derivatives: Diverse derivatives depending on the electrophilic or nucleophilic reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry due to its multiple functional groups.
Biology: Potential as an enzyme inhibitor or activator given its structural mimicry of certain biological molecules.
Medicine: Investigated for pharmacological activities such as anti-inflammatory, analgesic, or anti-cancer properties.
Industry: Application in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound’s effects are likely due to:
Interaction with Proteins: Binding to specific enzymes or receptors, leading to inhibition or activation.
Pathways Involved: Depending on its biological target, it may modulate pathways involving oxidative stress, inflammation, or cell proliferation.
Comparison with Other Compounds:
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, possibly altering its solubility and reactivity.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Substitutes the methylthio with a methyl group, potentially changing its oxidative stability and biological interactions.
Comparación Con Compuestos Similares
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1H-pyrazole-4-carboxamide.
N-(2-hydroxy-2-(4-(ethylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Each of these related compounds shares structural features but exhibits unique properties, making N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide distinct for specific applications and reactions.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-9-12(15(17-18)21-2)14(20)16-8-13(19)10-4-6-11(22-3)7-5-10/h4-7,9,13,19H,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBFGFUYCRXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)

![8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2886086.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886090.png)
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2886095.png)
![(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2886097.png)

![6-bromo-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2886100.png)
